Mesaconate CoA-Transferase Exclusively Generates Mesaconyl-C1-CoA with No Detectable C4-CoA Production
Mesaconate CoA-transferase from Haloarcula hispanica is absolutely specific for its physiological substrates, mesaconate and succinyl-CoA, and produces only mesaconyl-C1-CoA with no mesaconyl-C4-CoA detected [1]. This regioisomer-specific activation is critical for correct metabolic flux through the methylaspartate cycle.
| Evidence Dimension | Regioisomer product formation (C1-CoA vs C4-CoA) |
|---|---|
| Target Compound Data | Only mesaconyl-C1-CoA produced |
| Comparator Or Baseline | Mesaconyl-C4-CoA |
| Quantified Difference | No mesaconyl-C4-CoA detected (undetectable) |
| Conditions | Recombinant Hah_1336 enzyme expressed in Haloferax volcanii; activity assay with mesaconate and succinyl-CoA as substrates |
Why This Matters
Procurement of mesaconyl-C1-CoA rather than the C4 isomer is essential for methylaspartate cycle studies; use of the incorrect regioisomer will yield false-negative results due to enzyme incompatibility.
- [1] Borjian F, Johnsen U, Schönheit P, Berg IA. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica. Front Microbiol. 2017;8:1683. View Source
